2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC9030796
Molecular Formula: C27H26N6O2S2
Molecular Weight: 530.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N6O2S2 |
|---|---|
| Molecular Weight | 530.7 g/mol |
| IUPAC Name | (5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C27H26N6O2S2/c1-18-8-6-14-32-24(18)30-23(29-11-7-13-31-15-12-28-17-31)21(25(32)34)16-22-26(35)33(27(36)37-22)19(2)20-9-4-3-5-10-20/h3-6,8-10,12,14-17,19,29H,7,11,13H2,1-2H3/b22-16- |
| Standard InChI Key | MHSAWYHDVXZACC-JWGURIENSA-N |
| Isomeric SMILES | CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCCN5C=CN=C5 |
| SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCCN5C=CN=C5 |
| Canonical SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCCN5C=CN=C5 |
Introduction
The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule. It incorporates a pyrido[1,2-a]pyrimidine core, an imidazole moiety, and a thiazolidinone ring. These structural features suggest potential biological activity, as such scaffolds are often associated with pharmacological properties like antimicrobial, anticancer, and enzyme inhibition activities.
Structural Features
The compound's structure can be broken into three key components:
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Pyrido[1,2-a]pyrimidinone Core: This bicyclic system is known for its bioactivity and is commonly used in drug design.
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Imidazole Substituent: The imidazole group is linked via a propyl chain to an amine group, enhancing the molecule's solubility and potential for hydrogen bonding.
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Thiazolidinone Fragment: The (Z)-configuration of the thiazolidinone moiety contributes to stereochemical specificity, which can influence biological interactions.
Synthesis Pathway
The synthesis of such compounds typically involves:
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Formation of the Pyrido[1,2-a]pyrimidine Core: This is achieved through cyclization reactions involving precursors like aminopyridines and carbonyl compounds.
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Introduction of the Imidazole Group: This step involves alkylation or substitution reactions using 3-(1H-imidazol-1-yl)propylamine.
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Attachment of the Thiazolidinone Unit: The thiazolidinone fragment is introduced via condensation reactions with thiourea derivatives or similar sulfur-containing reagents.
Potential Applications
The compound's structure suggests a range of applications:
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Antimicrobial Activity: The imidazole and thiazolidinone groups are known to disrupt microbial cell processes.
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Anticancer Potential: Pyrido[1,2-a]pyrimidines have been studied for their ability to inhibit tumor growth by targeting specific enzymes or pathways.
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Enzyme Inhibition: The compound may act as an inhibitor for enzymes like kinases or oxidoreductases due to its heterocyclic framework.
Analytical Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
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NMR Spectroscopy:
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Proton NMR (H NMR) reveals signals corresponding to aromatic protons, methyl groups, and NH protons.
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Carbon NMR (C NMR) confirms the presence of carbonyl and aromatic carbons.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and fragmentation patterns for structural elucidation.
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Infrared (IR) Spectroscopy:
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Identifies functional groups like C=O (carbonyl), C=N (imine), and N-H (amine).
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X-Ray Crystallography:
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Confirms stereochemistry and molecular geometry.
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Biological Activity Data
While specific experimental data for this compound may not be available in current literature, related structures have demonstrated significant activity:
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Compounds with imidazole moieties exhibit antifungal and antibacterial properties .
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Thiazolidinones are known for their anticancer activity through apoptosis induction in cancer cells .
Comparative Analysis with Related Compounds
| Feature | This Compound | Related Compounds |
|---|---|---|
| Core Structure | Pyrido[1,2-a]pyrimidine | Pyrido[2,3-d], pyrimidine derivatives |
| Functional Groups | Imidazole, thiazolidinone | Nitroimidazoles, sulfonamides |
| Potential Applications | Antimicrobial, anticancer | Antibacterial (e.g., secnidazole derivatives), enzyme inhibition |
Challenges in Development
The development of this compound for therapeutic use may face challenges such as:
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Synthesis Complexity: Multi-step synthesis increases cost and time.
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Solubility Issues: The hydrophobic nature of certain fragments could limit bioavailability.
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Toxicity Concerns: Sulfur-containing moieties may pose toxicity risks.
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